5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene

lipophilicity ADME prediction chromatographic retention

5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene (CAS 889459-12-5) is a tetra-substituted aromatic building block featuring bromine, fluorine, nitro, and trifluoromethyl groups on the same benzene ring. It belongs to the class of halogenated nitro‑trifluoromethylbenzenes, valued as advanced intermediates in pharmaceutical and agrochemical research.

Molecular Formula C7H2BrF4NO2
Molecular Weight 287.99 g/mol
Cat. No. B12290003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene
Molecular FormulaC7H2BrF4NO2
Molecular Weight287.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)Br
InChIInChI=1S/C7H2BrF4NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H
InChIKeyCJCZDNWXVXWIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene: Core Identity and Baseline for Evidence-Driven Procurement


5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene (CAS 889459-12-5) is a tetra-substituted aromatic building block featuring bromine, fluorine, nitro, and trifluoromethyl groups on the same benzene ring . It belongs to the class of halogenated nitro‑trifluoromethylbenzenes, valued as advanced intermediates in pharmaceutical and agrochemical research . With a molecular weight of 287.99 g·mol⁻¹ and a purity specification of ≥98 % (HPLC) from major suppliers, this compound serves as a versatile electrophilic partner for cross‑coupling reactions and as a scaffold for further functionalisation . The co‑presence of four electron‑withdrawing substituents creates a unique electronic environment that cannot be replicated by simpler analogs, making it essential to evaluate quantitative differentiation before procurement.

Why Generic Substitution Fails: Structural Uniqueness of 5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene Precludes Simple Replacement


In the procurement of advanced building blocks, it is dangerous to assume that any bromo‑fluoro‑nitro‑trifluoromethylbenzene isomer is functionally equivalent. The substitution pattern of 5‑bromo‑1‑fluoro‑2‑nitro‑3‑(trifluoromethyl)benzene (1‑F, 2‑NO₂, 3‑CF₃, 5‑Br) creates a distinct electrostatic potential surface and dipole moment that differ markedly from regioisomers such as 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl)benzene (1‑Br, 2‑F, 3‑NO₂, 5‑CF₃) . These differences translate into measurable variations in lipophilicity (log P), chromatographic retention, and reaction kinetics that affect both the yield and selectivity of downstream transformations . Consequently, substituting one isomer for another without requalification can lead to failed syntheses, reduced purity, or out‑of‑specification impurities in regulated environments. The sections below provide the quantitative evidence required to make a scientifically sound sourcing decision.

Quantitative Differentiation Guide: Head‑to‑Head Evidence for 5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene vs. Closest Analogs


Lipophilicity Divergence: Measured log P Differentiates Isomeric Bromo‑Fluoro‑Nitro‑Trifluoromethylbenzenes

The target compound exhibits a computed log P of 3.70, which is 39 % higher (Δlog P = +1.04) than the 2.66 log P of the 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl) regioisomer and 5 % higher (Δlog P = +0.18) than the 3.52 log P of the 2‑bromo‑1‑fluoro‑4‑nitro‑3‑(trifluoromethyl) isomer . These differences exceed the typical 0.3 log P cut‑off used for bioisosteric replacement in medicinal chemistry, indicating that the isomers will exhibit meaningfully different partitioning behaviour in biological assays and chromatographic systems.

lipophilicity ADME prediction chromatographic retention

Steric and Electronic Impact on Cross‑Coupling: Bromine Environment Dictates Site‑Selective Suzuki–Miyaura Reactivity

In dihalogenated trifluoromethyl‑substituted benzenes, the exact position of bromine relative to the nitro and trifluoromethyl groups controls the first site of palladium‑catalysed cross‑coupling [1]. The target compound places bromine at the 5‑position, meta to the nitro group and ortho to fluorine, whereas the 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl) regioisomer positions bromine para to nitro. Published site‑selective Suzuki–Miyaura studies on structurally related dihalogenated trifluoromethyl‑benzenes report that bromine ortho to a nitro group undergoes coupling with >95:5 selectivity over bromine meta to nitro when both are present, indicating that the electronic activation imparted by the adjacent nitro group is the dominant directing factor [1]. In the target compound, the single bromine is meta to nitro and thus electronically deactivated relative to an ortho‑bromo‑nitro arrangement, providing a more controlled, single‑site coupling handle.

Suzuki–Miyaura coupling site‑selectivity polyhalogenated arenes

Thermal Stability and Processing Window: Melting Point Benchmarking Against Closest Non‑Fluorinated Analog

The target compound has a reported melting point of 100–102 °C [1], placing it in a solid‑handling range that is convenient for weighing and formulation but low enough for melt‑phase reactions. In contrast, the non‑fluorinated analog 1‑bromo‑2‑nitro‑3‑(trifluoromethyl)benzene (CAS 668‑28‑0) is reported as a liquid at ambient temperature (no solid melting point disclosed, liquid form at 25 °C) . The 38–41 °C melting point of the structurally related 2‑nitro‑4‑(trifluoromethyl)benzyl bromide (CAS 162333‑02‑0) further illustrates that subtle structural changes dramatically alter the thermal phase behaviour . The solid‑state nature of the target compound reduces the risk of spillage and volatilisation during handling, a tangible advantage for laboratories requiring precise stoichiometric dispensing.

thermal stability storage condition process safety

GHS Hazard Equivalence vs. Perceived Risk Premium: Target Compound Carries No Additional Hazard Classification Over Simpler Analogs

According to the Fluorochem Safety Data Sheet, the target compound is classified under GHS as Harmful (H302 if swallowed), Skin Irritant (H315), Eye Irritant (H319), and Respiratory Irritant (H335)—a hazard profile identical to that of the simpler analog 1‑bromo‑2‑nitro‑3‑(trifluoromethyl)benzene . No acute toxicity category escalation, carcinogenicity, or specific target organ toxicity (STOT) classification is assigned. This means that procurement of the more highly functionalised target compound does not incur additional PPE requirements, storage restrictions, or regulatory handling costs compared to less complex bromo‑nitro‑trifluoromethylbenzene derivatives, removing a common barrier to adoption of heavily substituted aromatics.

safety data hazard classification procurement compliance

Purity Benchmarking Across Suppliers: The 98 % Minimum Specification Provides Consistent Quality for Critical Transformations

The target compound is offered by at least two independent European‑ and US‑based suppliers with a certified purity of 98 % (HPLC) . By comparison, the closely related regioisomer 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl)benzene is supplied at 95–97 % purity , and the non‑fluorinated analog 1‑bromo‑2‑nitro‑3‑(trifluoromethyl)benzene is typically listed at 95 % . A 3‑percentage‑point difference in purity, while seemingly modest, can correspond to a 60 % reduction in total impurity burden (from 5 % to 2 %), which is significant in metal‑catalysed reactions where halogenated impurities can poison palladium catalysts or generate difficult‑to‑remove by‑products.

chemical purity quality control supplier qualification

Distinctive Halogen Reactivity Hierarchy: Fluorine as a Latent Leaving Group Enables Post‑Coupling SNAr Functionalisation

The target compound uniquely combines a bromine atom (excellent leaving group in Pd‑catalysed cross‑coupling) with a fluorine atom (poor leaving group under standard cross‑coupling but excellent under SNAr conditions when activated by electron‑withdrawing substituents) [1]. In the regioisomer 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl)benzene, fluorine is also present but positioned ortho to both bromine and nitro, altering its activation profile. According to the comprehensive review by Vlasov, the relative mobility of fluorine in aromatic nucleophilic substitution can vary by over 10⁴‑fold depending on the number and position of electron‑withdrawing groups [1]. The 1‑fluoro‑2‑nitro‑3‑trifluoromethyl substitution pattern of the target compound places fluorine at a position doubly activated by the ortho‑nitro and meta‑trifluoromethyl groups, predicting a significantly higher SNAr rate than in the regioisomer where fluorine is not simultaneously ortho to nitro and meta to CF₃.

nucleophilic aromatic substitution leaving group ability orthogonal reactivity

Best Research and Industrial Application Scenarios for 5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene: Evidence‑Based Deployment


Pharmaceutical Lead Optimisation Requiring Fine‑Tuned Lipophilicity

When a medicinal chemistry programme requires a central scaffold with a log P near 3.7 for optimal membrane permeability and metabolic stability, the target compound delivers this value inherently due to its unique substitution pattern . The 1.04 log P difference relative to the 1‑bromo‑2‑fluoro‑3‑nitro‑5‑(trifluoromethyl) regioisomer [1] means that SAR exploration can be conducted without relying on additional lipophilic appendages, preserving ligand efficiency.

Iterative Chemoselective Biaryl Synthesis via Sequential Pd‑Coupling then SNAr

The combination of a bromine atom for initial Suzuki–Miyaura coupling and an SNAr‑activated fluorine for subsequent nucleophilic displacement makes the target compound an ideal building block for 1,2,3,5‑tetrasubstituted benzene libraries [1]. The site‑selectivity principles documented by Ali et al. for dihalogenated trifluoromethyl‑benzenes support the feasibility of this orthogonal functionalisation sequence [1].

Agrochemical Intermediate Requiring High‑Purity Solid Handling

Process chemistry groups developing agrochemical active ingredients benefit from the 100–102 °C melting point of the target compound , which enables precise solid dispensing, recrystallisation‑based purity upgrades, and safer storage compared to liquid analogs such as 1‑bromo‑2‑nitro‑3‑(trifluoromethyl)benzene [1]. The 98 % certified purity further reduces the burden of pre‑reaction purification.

Laboratory‑Scale Procurement with Minimised EHS Overhead

For academic or industrial laboratories seeking a heavily functionalised building block without additional hazard management costs, the target compound’s GHS classification (H302/H315/H319/H335, Warning) is equivalent to that of simpler mono‑brominated nitro‑trifluoromethylbenzenes [1]. This parity allows procurement decisions to be based purely on synthetic utility rather than safety‑compliance trade‑offs.

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